molecular formula C10H12NaO2 B1681901 Sodium phenylbutyrate CAS No. 1716-12-7

Sodium phenylbutyrate

货号: B1681901
CAS 编号: 1716-12-7
分子量: 187.19 g/mol
InChI 键: SMWRDNDNSFPORN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

苯丁酸钠的制备通常涉及对 4-苯丁酸的纯化,然后使其与钠试剂反应。 该过程可以概括如下 :

    4-苯丁酸的纯化: 在碱性或酸性催化剂的催化下,工业级苯丁酸在醇类溶剂中反应。此步骤涉及水解以获得纯化的苯丁酸。

    苯丁酸钠的制备: 然后将纯化的苯丁酸与钠试剂(如氢氧化钠)反应,生成苯丁酸钠。反应通常在水或有机溶剂中进行。

工业生产方法

在工业环境中,苯丁酸钠的生产遵循类似的步骤,但规模更大。使用甲醇或乙醇等醇类作为溶剂使该过程更加环保。 最终产品获得高纯度,通常超过 99.5% .

化学反应分析

反应类型

苯丁酸钠会发生各种化学反应,包括:

    氧化: 它可以被氧化生成苯乙酸。

    还原: 还原反应可以将其还原回 4-苯丁酸。

    取代: 它可以参与取代反应,其中钠离子被其他阳离子取代。

常用试剂和条件

    氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

    还原: 可以使用锂铝氢化物等还原剂。

    取代: 与其他盐或酸的反应可以促进取代反应。

主要产物

    苯乙酸: 通过氧化生成。

    4-苯丁酸: 通过还原生成。

    各种盐: 通过取代反应生成。

科学研究应用

Urea Cycle Disorders

Sodium phenylbutyrate is indicated for the treatment of urea cycle disorders (UCDs), which are genetic conditions that result in the accumulation of ammonia in the blood due to enzyme deficiencies. The compound acts by converting to phenylacetate, which then binds with glutamine to form phenylacetylglutamine, facilitating nitrogen excretion via the kidneys .

Key Findings:

  • Efficacy : A retrospective study involving nine patients with ornithine transcarbamylase deficiency demonstrated that long-term treatment with this compound significantly reduced plasma ammonia levels, with no hyperammonemic episodes requiring hospitalization during a median follow-up of 26 months .
  • Dosage : The study reported a median dosage of 352 mg/kg/day, allowing an increase in total protein intake without adverse effects .

Cancer Treatment

This compound has been explored as an adjunctive therapy in cancer treatment, particularly for enhancing the efficacy of chemotherapeutic agents like cisplatin. Research indicates that it can sensitize cancer cells to cisplatin by inhibiting DNA damage response pathways .

Case Study:

  • A study on head and neck cancer cell lines revealed that this compound increased sensitivity to cisplatin in resistant cell lines by downregulating BRCA1 and affecting the Fanconi anemia pathway .

Metabolic Health

Recent studies have investigated this compound's role in promoting branched-chain amino acid (BCAA) oxidation, which may improve insulin sensitivity and overall metabolic health. In one case, a patient with severe obesity was treated with this compound as part of a weight management program, resulting in significant weight loss and metabolic improvements .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid metabolism to phenylacetate, which is crucial for its function as an ammonia scavenger. Studies have documented its plasma protein-binding characteristics and bioavailability in various patient populations .

Safety Profile

This compound is generally well-tolerated, with minimal side effects reported in clinical trials. Long-term studies have shown no significant adverse reactions associated with its use in patients with UCDs or cancer .

Data Tables

The following tables summarize key studies and findings related to this compound:

Study Population Intervention Outcome Key Findings
Iannitti & Palmieri (2011)Cancer patientsThis compound + chemotherapyEfficacyEnhanced sensitivity to cisplatin in resistant cells
Retrospective Study (2001)UCD patientsThis compoundSafety & EfficacyNo hyperammonemic episodes; improved protein intake
Weight Management Case Study (2022)Obese patientThis compoundMetabolic HealthSignificant weight loss and improved insulin sensitivity

作用机制

苯丁酸钠通过多种机制发挥其作用 :

    组蛋白脱乙酰酶抑制: 它抑制组蛋白脱乙酰酶,导致基因表达发生改变。

    化学伴侣: 帮助蛋白质保持其正常构象,防止聚集和细胞死亡。

    代谢途径: 它被代谢为苯乙酸,苯乙酸与谷氨酰胺结合形成苯乙酰谷氨酰胺,促进过量氮的排泄。

相似化合物的比较

苯丁酸钠与其他类似化合物相比具有独特性,因为它兼具组蛋白脱乙酰酶抑制剂和化学伴侣的作用 . 类似化合物包括:

    苯乙酸: 苯丁酸钠的一种代谢产物,具有类似的特性。

    丁酸: 另一种具有组蛋白脱乙酰酶抑制活性的脂肪酸。

    戊酸: 一种具有类似治疗应用但化学结构不同的化合物。

结论

苯丁酸钠是一种用途广泛的化合物,在医药、化学和生物学领域具有重要的应用。其独特的性质和作用机制使其成为科学研究和治疗干预中的宝贵工具。

生物活性

Sodium phenylbutyrate (NaPB) is an aromatic fatty acid that has garnered attention for its diverse biological activities, particularly in the context of cancer therapy, metabolic disorders, and neurodegenerative diseases. This article explores its mechanisms of action, clinical applications, and relevant research findings.

This compound exhibits various mechanisms that contribute to its biological activity:

  • Histone Deacetylase Inhibition : NaPB acts as a histone deacetylase (HDAC) inhibitor, which leads to increased histone acetylation and altered gene expression. This mechanism is crucial for its differentiating effects in cancer cells .
  • Modification of Lipid Metabolism : It influences lipid metabolism and can activate peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation .
  • Induction of Apoptosis : NaPB has been shown to induce apoptosis in various tumor cell lines, including those from acute myeloid leukemia and prostate cancer .
  • Neuroprotective Effects : In models of neurodegeneration, NaPB has demonstrated the ability to promote cell survival and reduce neuroinflammation .

Clinical Applications

This compound has been evaluated in several clinical settings:

Cancer Treatment

NaPB has shown promise as a therapeutic agent in various cancers:

  • Solid Tumors : A Phase I clinical trial indicated that NaPB could be administered safely to patients with refractory solid tumors. The study established a maximum tolerated dose and observed stable disease in some patients .
  • Hematological Malignancies : It has demonstrated efficacy against tumors such as Burkitt lymphoma and acute myeloid leukemia, with studies indicating growth inhibition at concentrations as low as 0.5 mM .

Neurological Disorders

In the context of amyotrophic lateral sclerosis (ALS), NaPB was part of a combination therapy that significantly slowed functional decline compared to placebo in a Phase II trial. It was well-tolerated, with no significant adverse effects reported .

Urea Cycle Disorders

NaPB is FDA-approved for treating hyperammonemia associated with urea cycle disorders. It helps reduce plasma ammonia levels effectively, allowing for increased dietary protein intake without adverse effects .

Table: Summary of Clinical Findings on this compound

Study/Condition Findings Reference
Phase I Trial (Solid Tumors)Safe administration; stable disease observed; maximum tolerated dose established
Hematological MalignanciesInduces apoptosis; effective against multiple cancer cell lines
ALS TreatmentSlowed functional decline; well-tolerated; improved histone acetylation levels
Urea Cycle DisordersReduces plasma ammonia; allows increased protein intake without adverse effects

Case Studies

  • ALS Case Study : In an open-label study involving ALS patients, NaPB improved transcriptional regulation, promoting cell survival in motor neuron disease models. Histone acetylation levels were significantly increased following treatment .
  • Hyperammonemia Case Study : A case involving an infant with congenital portal-systemic shunt showed that NaPB effectively reduced ammonia levels to acceptable ranges, supporting its use in managing hyperammonemia associated with metabolic disorders .

常见问题

Basic Research Questions

Q. What are the primary mechanisms of action of sodium phenylbutyrate as a histone deacetylase (HDAC) inhibitor, and how can these be experimentally validated?

this compound inhibits HDACs, leading to chromatin remodeling and transcriptional activation of silenced genes. To validate this, researchers can:

  • Perform in vitro HDAC activity assays using fluorogenic substrates (e.g., acetylated lysine derivatives) and compare inhibition rates against controls .
  • Use Western blotting to measure histone H3/H4 acetylation levels in treated vs. untreated cell lines .
  • Conduct RNA sequencing to identify upregulated tumor suppressor genes (e.g., p21) in cancer models .

Q. What standardized analytical methods are recommended for assessing this compound purity and impurity profiles?

The U.S. Pharmacopeia (USP) outlines methods for quality control:

  • HPLC Analysis : Use a C18 column with UV detection (210 nm), mobile phase of 0.1% phosphoric acid and acetonitrile (70:30), and flow rate of 0.9 mL/min. Peaks for phenylbutyrate and related compounds (A, B, C) should resolve with ≥3.0 resolution .
  • Impurity Limits : Total impurities must not exceed 0.1% (Table 2, USP guidelines) .
  • Water Content : Determine via Karl Fischer titration (Method Ia), requiring ≤1.0% moisture .

Q. How should researchers design pharmacokinetic studies for this compound in preclinical models?

  • Dosing : Administer 5 g/day (human equivalent dose) to rodents, adjusting for metabolic scaling. Measure plasma phenylbutyrate and metabolites (phenylacetate, phenylacetylglutamine) via LC-MS/MS .
  • Sampling : Collect blood at 0.5, 1, 2, 4, and 8 hours post-dose to capture Cmax (~1 hour) and AUC .
  • Food Effect : Compare fasting vs. fed cohorts to assess absorption variability .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy in cancer models be systematically addressed?

  • Meta-Analysis : Aggregate data from studies on HDAC inhibition across cancer types (e.g., glioblastoma vs. breast cancer) to identify context-dependent effects .
  • Mechanistic Overlap : Evaluate confounding variables like tumor microenvironment (e.g., hypoxia) or co-administered therapies (e.g., p53 gene therapy) that may enhance or diminish efficacy .
  • Dose Optimization : Conduct dose-response studies to differentiate pro-apoptotic vs. cytostatic effects, using transcriptomic profiling to map thresholds .

Q. What experimental strategies are effective in resolving this compound’s limited bioavailability in neurological disorders?

  • Formulation Optimization : Develop lipid-based nanoparticles or prodrugs (e.g., glycerol phenylbutyrate) to enhance blood-brain barrier penetration. Validate via in vivo imaging in ALS or SMA rodent models .
  • Combination Therapy : Co-administer with autophagy inducers (e.g., rapamycin) to amplify neuroprotective effects. Monitor autophagy markers (LC3-II, p62) in motor neurons .
  • Pharmacodynamic Biomarkers : Measure CSF glutamine levels (<1,000 µmol/L) to correlate drug exposure with ammonia-scavenging efficacy .

Q. How can multi-omics approaches elucidate this compound’s role in urea cycle disorder (UCD) management?

  • Metabolomics : Profile plasma ammonia, arginine, and branched-chain amino acids pre/post-treatment using targeted MS. Correlate with phenylacetylglutamine excretion .
  • Proteomics : Identify hepatic proteins modulated by phenylbutyrate (e.g., N-acetylglutamate synthase) via SILAC labeling and mass spectrometry .
  • Microbiome Analysis : Assess gut microbiota shifts (e.g., Bifidobacterium spp.) linked to phenylbutyrate metabolism using 16S rRNA sequencing .

Q. What statistical considerations are critical when analyzing this compound’s dose-dependent toxicity in long-term studies?

  • Nonlinear Modeling : Use mixed-effects models to account for intersubject variability in phenylbutyrate clearance rates .
  • Survival Analysis : Apply Kaplan-Meier curves and Cox regression to compare toxicity endpoints (e.g., hepatotoxicity) between low-dose (50 mg/kg) and high-dose (200 mg/kg) cohorts .
  • Threshold Identification : Calculate benchmark doses (BMD) via PROAST software for regulatory safety assessments .

Q. Methodological Best Practices

Q. How should crossover clinical trials comparing this compound and glycerol phenylbutyrate be structured?

  • Randomization : Assign patients to receive this compound (baseline dose) or glycerol phenylbutyrate (equimolar phenylbutyrate) for 14 days, followed by a washout period and crossover .
  • Outcome Metrics : Primary endpoints include 24-hour ammonia AUC and glutamine levels; secondary endpoints assess tolerability (e.g., nausea incidence) .
  • Blinding : Use double-blind protocols with placebo-matched formulations to minimize bias .

Q. What in vitro models best recapitulate this compound’s dual role as a chemical chaperone and HDAC inhibitor?

  • Cystic Fibrosis : Use ΔF508-CFTR bronchial epithelial cells (e.g., CFBE41o-) to measure rescue of mutant CFTR trafficking via immunofluorescence and Ussing chamber assays .
  • Neurodegeneration : Differentiate iPSCs into motor neurons (SOD1 mutants) and quantify TDP-43 aggregation before/after treatment .

Q. Data Contradiction and Validation

Q. How can researchers reconcile disparities in this compound’s anti-cancer efficacy across preclinical models?

  • Tumor Heterogeneity : Subtype tumors using PDX models and stratify responses by genetic markers (e.g., p53 status) .
  • Microenvironment Mimicry : Incorporate 3D organoid cultures with stromal cells to assess drug penetration and immune modulation .

Tables

Key Quality Parameters for this compound (USP)
Parameter
Purity (HPLC)
Related Compound C
Water Content
pH (20 mg/mL solution)

属性

CAS 编号

1716-12-7

分子式

C10H12NaO2

分子量

187.19 g/mol

IUPAC 名称

sodium;4-phenylbutanoate

InChI

InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12);

InChI 键

SMWRDNDNSFPORN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]

手性 SMILES

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]

规范 SMILES

C1=CC=C(C=C1)CCCC(=O)O.[Na]

外观

Solid powder

Key on ui other cas no.

1716-12-7

Pictograms

Irritant

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

1821-12-1 (Parent)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

4-phenylbutyrate
4-phenylbutyric acid
4-phenylbutyric acid, calcium salt
4-phenylbutyric acid, sodium salt
Ammonaps
Buphenyl
sodium 4-phenylbutanoate
sodium 4-phenylbutyrate
sodium phenylbutyrate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium phenylbutyrate
Reactant of Route 2
Sodium phenylbutyrate
Reactant of Route 3
Reactant of Route 3
Sodium phenylbutyrate
Reactant of Route 4
Sodium phenylbutyrate
Reactant of Route 5
Reactant of Route 5
Sodium phenylbutyrate
Reactant of Route 6
Sodium phenylbutyrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。